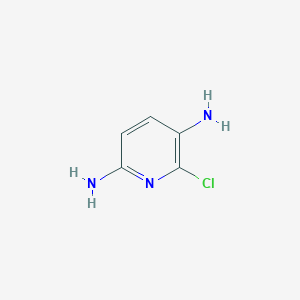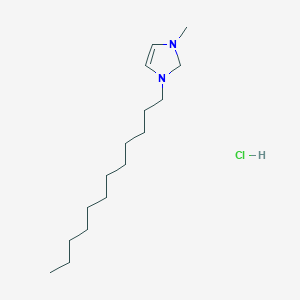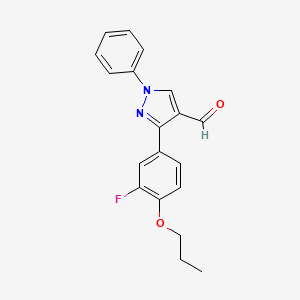![molecular formula C5H6N2O B14857752 5,6-Dihydro-4H-pyrrolo[3,4-D]isoxazole](/img/structure/B14857752.png)
5,6-Dihydro-4H-pyrrolo[3,4-D]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydro-4H-pyrrolo[3,4-D]isoxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the isoxazole family, which is known for its diverse biological activities and therapeutic potential. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry, organic synthesis, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4H-pyrrolo[3,4-D]isoxazole typically involves cycloaddition reactions. One common method is the cycloaddition of N-methyl-C-arylnitrones with N-substituted maleimides . This reaction is carried out under mild conditions and results in the formation of the desired isoxazole derivative. Another approach involves the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of gold catalysts to form substituted isoxazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using readily available starting materials and efficient catalysts. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, ensuring consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4H-pyrrolo[3,4-D]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities and chemical properties. These derivatives are valuable for further research and potential therapeutic applications.
Scientific Research Applications
5,6-Dihydro-4H-pyrrolo[3,4-D]isoxazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a probe to study biological processes and interactions at the molecular level.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and as an intermediate in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4H-pyrrolo[3,4-D]isoxazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, some derivatives of this compound have been shown to inhibit blood coagulation factors, making them potential candidates for anticoagulant therapy . The exact molecular targets and pathways depend on the specific structure and functional groups of the derivative being studied.
Comparison with Similar Compounds
5,6-Dihydro-4H-pyrrolo[3,4-D]isoxazole can be compared with other similar compounds, such as:
Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom.
Thiazole: A five-membered ring containing one sulfur and one nitrogen atom. Thiazole derivatives also exhibit a wide range of biological activities.
Oxazole: Similar to isoxazole but with the oxygen and nitrogen atoms in different positions. Oxazole derivatives are used in medicinal chemistry for their therapeutic potential.
The uniqueness of this compound lies in its specific ring structure and the ability to form various derivatives with distinct biological activities. This makes it a valuable compound for research and development in multiple scientific fields.
Properties
Molecular Formula |
C5H6N2O |
|---|---|
Molecular Weight |
110.11 g/mol |
IUPAC Name |
5,6-dihydro-4H-pyrrolo[3,4-d][1,2]oxazole |
InChI |
InChI=1S/C5H6N2O/c1-4-2-7-8-5(4)3-6-1/h2,6H,1,3H2 |
InChI Key |
HAZALSHZRRFSQT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)ON=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(chloroacetyl)amino]-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14857677.png)

![2,4-Dimethoxy-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B14857684.png)
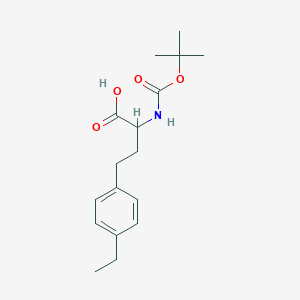

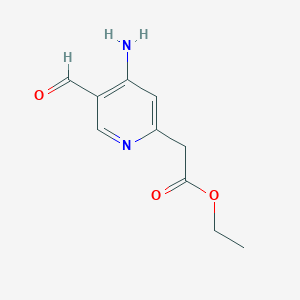
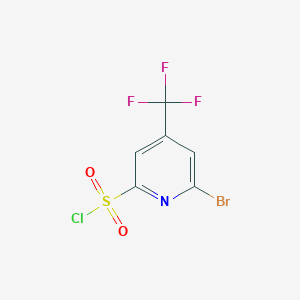
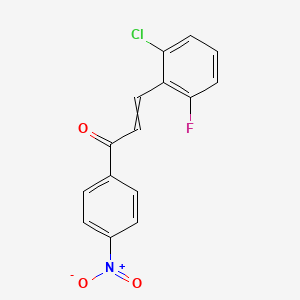
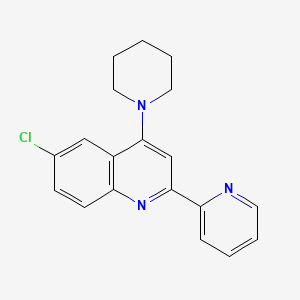
![exo-3-Azabicyclo[3.2.1]octan-8-ol HCl](/img/structure/B14857737.png)
![2-cyano-N-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]acetamide](/img/structure/B14857751.png)
